3-Oxopyrazolidin-1-ium chloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
pyrazolidin-1-ium-3-one;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O.ClH/c6-3-1-2-4-5-3;/h4H,1-2H2,(H,5,6);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYWTXQRYXYRAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[NH2+]NC1=O.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Oxopyrazolidin 1 Ium Chloride and Analogues
Classical Approaches to the Pyrazolidinone Ring System
The fundamental construction of the pyrazolidinone scaffold has been approached through various classical methods. One established strategy involves the cyclization of appropriate linear precursors containing the requisite nitrogen and carbon atoms. A key approach is the reaction between a hydrazine (B178648) derivative and a three-carbon component with suitable functional groups.
A versatile method for constructing fused bicyclic pyrazolidinone systems involves a multi-step sequence starting with a multicomponent reaction (MCR). For instance, the MCR of sodium diethyl oxalacetate (B90230) salt, a primary amine, and an aldehyde can produce a highly functionalized γ-lactam (a 2,3-dioxopyrrolidine). uitm.edu.my This key intermediate can then undergo further transformations. The formation of the pyrazolidinone ring is achieved by nucleophilic addition of hydrazine hydrate (B1144303) to the C-3 position of the dioxopyrrolidine core, followed by a metal-catalyzed hydrogenation and subsequent intramolecular cyclization to yield the final [5:5] pyrazolidinone γ-lactam bicyclic ring system. uitm.edu.my
These classical methods, while effective, often require multiple steps and may lack stereocontrol, leading to mixtures of products. However, they form the basis from which more modern and efficient synthetic routes have been developed.
Cyclization Reactions for the Formation of Substituted Pyrazolidinones
The introduction of substituents onto the pyrazolidinone ring is crucial for modulating the biological activity of the resulting compounds. Cyclization reactions starting from functionalized open-chain precursors are the most common methods for achieving this.
The reaction of α,β-unsaturated carbonyl compounds with hydrazine derivatives is a primary method for forming pyrazolidinone rings. The Michael addition of a hydrazine to the unsaturated system, followed by an intramolecular cyclization via condensation, directly leads to the heterocyclic core.
A notable advancement in this area is the use of chemoenzymatic strategies. For example, optically pure pyrazolidin-3-ones can be synthesized from prochiral α,β-unsaturated acids. acs.org This process involves an initial enantioselective addition of an arylhydrazine to the unsaturated acid, catalyzed by an enzyme such as ethylenediamine-N,N′-disuccinic acid lyase (EDDS lyase). The resulting intermediate can then undergo an acid-catalyzed intramolecular cyclization to furnish the chiral pyrazolidin-3-one (B1205042). acs.org This method is advantageous as it starts with readily available materials and proceeds with high stereoselectivity under mild conditions. acs.org
Similarly, β-enamino esters, which can be synthesized from the corresponding acetate (B1210297) derivatives, serve as versatile intermediates for pyrazolidinone synthesis. nih.gov Reaction of these enamino esters with substituted hydrazines in refluxing ethanol (B145695) leads to the formation of pyrazolone (B3327878) derivatives. nih.gov
The scope of this approach is broad, with various α,β-unsaturated systems, including esters, acids, and ketones, being utilized to generate a diverse library of substituted pyrazolidinones. buchler-gmbh.comchemicalpapers.com
An alternative pathway to pyrazolidinones involves the use of β-hydroxy esters and their activated derivatives. In this approach, the hydroxyl group must first be converted into a good leaving group (e.g., a tosylate, mesylate, or halide). This activation facilitates an intramolecular nucleophilic substitution by the terminal nitrogen of a hydrazine moiety that has been previously attached to the ester carbonyl.
While direct synthesis of pyrazolidinones from β-hydroxy esters is less commonly documented than the α,β-unsaturated ester route, the principles are well-established in heterocyclic synthesis. The synthesis of β-hydroxy α-amino acids, for instance, provides key precursors that can be cyclized. nih.gov The stereochemical outcome of such cyclizations can be controlled to an extent by the stereochemistry of the starting β-hydroxy ester. The synthesis of new β-hydroxy nitrate (B79036) esters has also been explored, which could serve as precursors for related heterocyclic systems. documentsdelivered.com
Advanced Asymmetric Synthesis of Chiral 3-Oxopyrazolidinone Derivatives
The demand for enantiomerically pure pharmaceuticals has driven the development of advanced asymmetric methods for synthesizing chiral 3-oxopyrazolidinones. These methods employ chiral catalysts or auxiliaries to control the formation of stereocenters during the ring-forming reaction.
One of the most powerful modern methods for the asymmetric synthesis of pyrazolidinones is the [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile. organicreactions.org Specifically, the reaction of azomethine imines (as the 1,3-dipole) with ketenes (as the dipolarophile) provides a direct route to the pyrazolidinone core. nih.gov
Researchers have developed highly enantioselective versions of this reaction using organocatalysts. For example, alkaloid-based catalysts have been shown to promote the formal [3+2] cycloaddition of in situ-generated ketenes and azomethine imines to produce bicyclic pyrazolidinones. nih.govscilit.comnih.gov This method is notable for its excellent yields and high levels of both diastereoselectivity and enantioselectivity. nih.govnih.gov This represents a significant breakthrough as it was the first clear example of an enantioselective reaction between a ketene (B1206846) and a 1,3-dipole. nih.gov
The reaction tolerates a variety of substituents on both the ketene and the azomethine imine, allowing for the synthesis of a diverse range of complex pyrazolidinone structures. researchgate.net
| Entry | Ketene Precursor | Azomethine Imine | Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|---|
| 1 | Phenylacetyl chloride | N-benzoyl-N'-benzylidenehydrazine | (-)-Benzoylquinine | 99 | 15:1 | 98 |
| 2 | Ethoxyacetyl chloride | N-benzoyl-N'-benzylidenehydrazine | (-)-Benzoylquinine | 85 | >20:1 | 99 |
| 3 | Acetoxyacetyl chloride | N-benzoyl-N'-benzylidenehydrazine | (-)-Benzoylquinine | 91 | 5:1 | 96 |
| 4 | Propionyl chloride | N-benzoyl-N'-(4-chlorobenzylidene)hydrazine | (-)-Benzoylquinine | 71 | 27:1 | 99 |
Achieving diastereoselective control is critical when multiple stereocenters are formed during the synthesis of pyrazolidinone rings. This control dictates the relative spatial orientation of substituents on the newly formed ring, which is crucial for the molecule's biological function.
In the context of the [3+2] cycloaddition of ketenes with azomethine imines, the diastereoselectivity is influenced by the catalyst and the structure of the reactants. A proposed model for the diastereoselection suggests that the catalyst orients the reacting partners in a specific way to minimize steric hindrance and maximize favorable electronic interactions, leading to the preferential formation of one diastereomer. nih.gov For instance, in the alkaloid-catalyzed reaction, good to excellent diastereoselectivity (from 5:1 to 27:1) has been consistently observed. nih.gov
Catalyst Design and Optimization for Stereoselective Transformations
The development of chiral catalysts is crucial for asymmetric synthesis, enabling the production of enantiomerically enriched compounds. nih.gov Both solid-phase and liquid-phase methods have been successfully employed for catalyst optimization in asymmetric reactions. nih.gov For instance, isothiourea catalysis has been utilized in multicomponent cascade reactions to produce chiral pyrazolone-derived β-amino acid esters and β-lactams with high stereoselectivity. nih.gov The reaction pathway can be controlled by the choice of solvent, leading to either esterification or lactamization of a zwitterionic intermediate. nih.gov This highlights the importance of reaction parameter optimization in directing the stereochemical outcome.
In the realm of metal-catalyzed reactions, copper complexes have shown considerable promise. thieme-connect.de Ligand-enabled copper-catalyzed stereoselective phosphorylation of nucleosides, for example, provides an efficient route to ProTides with defined stereochemistry at the phosphorus center. thieme-connect.de The optimization of reaction conditions, including the choice of metal catalyst, base, and temperature, is critical for achieving high diastereoselectivity. thieme-connect.de Similarly, chiral zirconium catalysts have been developed for asymmetric aza-Diels-Alder reactions, demonstrating the utility of liquid-phase optimization for discovering highly effective catalysts. nih.gov
The following table summarizes key aspects of catalyst design and optimization for stereoselective transformations leading to pyrazolidinone-related structures.
| Catalyst Type | Reaction Type | Key Optimization Parameters | Outcome |
| Isothiourea | Multicomponent Cascade | Solvent | Divergent synthesis of β-amino acid esters or β-lactams |
| Copper Complexes | Stereoselective Phosphorylation | Ligand, Base, Temperature | High diastereoselectivity in ProTide synthesis |
| Zirconium Complexes | Aza-Diels-Alder | Ligand | High enantioselectivity |
Cascade and Multicomponent Reactions Towards Pyrazolidinone Scaffolds
Cascade and multicomponent reactions offer a highly efficient approach to building complex molecular architectures from simple starting materials in a single operation. These strategies are particularly valuable for the synthesis of pyrazolidinone scaffolds, as they can rapidly generate structural diversity.
Oxidative Cyclization Strategies (e.g., Copper-Triggered Methods)
Copper-catalyzed oxidative cyclization reactions have emerged as a powerful tool for the synthesis of various heterocyclic compounds, including pyrazolidinones. researchgate.netrsc.org These reactions often utilize molecular oxygen as an environmentally benign oxidant. researchgate.net For instance, the copper-catalyzed aerobic oxidative cyclization of hydrazones can lead to the formation of bicyclic pyrazolidinones. researchgate.net The mechanism of these reactions can involve a cascade process of [3+2] cycloaddition followed by aerobic oxidation. researchgate.net The use of copper nanoparticles (CuNPs) as catalysts has also been explored, offering advantages such as high catalytic activity and potential for recyclability. nih.gov Both unsupported and supported CuNPs have been shown to be effective in promoting click chemistry reactions, which share mechanistic features with some cyclization processes. nih.gov
Dipolar Cycloaddition Involving In Situ Generated Azomethine Imines
The 1,3-dipolar cycloaddition of azomethine imines is a cornerstone in the synthesis of pyrazolidine (B1218672) and pyrazolidinone frameworks. nih.govrsc.org Azomethine imines, which can be stable or generated in situ, react with various dipolarophiles, primarily alkenes and alkynes, to afford five-membered dinitrogenated heterocycles. nih.govrsc.org These cycloadditions can be performed under thermal or microwave conditions and can also be catalyzed by metal complexes or organocatalysts. nih.govrsc.org
Acyclic azomethine imines can be generated from hydrazones through prototropy, while cyclic azomethine imines are also widely used. nih.govrsc.org A notable example is the use of N-alkylidene-3-oxo-pyrazolidinium ylides, which are stable dipoles that react to form dinitrogen-fused pyrazolopyrazolones. nih.gov Tandem multi-step, one-pot reactions involving the condensation of aldehydes with hydrazines can lead to the in situ formation of azomethine imine intermediates, which then undergo inter- or intramolecular dipolar cycloaddition to produce pyrazolidines. rsc.org This approach allows for the construction of complex fused tricyclic compounds with high diastereoselectivity. rsc.org
Synthesis of Bicyclic and Fused Pyrazolidinone Architectures
The development of synthetic routes to bicyclic and fused pyrazolidinone systems is of significant interest due to the prevalence of these motifs in biologically active molecules.
Formation of Pyrazolo[1,2-a]pyrazoles
The synthesis of pyrazolo[1,2-a]pyrazole derivatives often involves the cycloaddition of pyrazolidinium ylides. As previously mentioned, N-alkylidene-3-oxo-pyrazolidinium ylides are key intermediates in the formation of dinitrogen-fused pyrazolopyrazolones. nih.gov Transition-metal-catalyzed C-H activation and annulation reactions of pyrazolidinones have also been developed to construct pyrazolo[1,2-a]cinnolines, which are structurally related to pyrazolo[1,2-a]pyrazoles. researchgate.net
Preparation of Pyrazolo[1,5-c]pyrimidines and Related Fused Systems
Pyrazolo[1,5-c]pyrimidines represent another important class of fused heterocyclic systems. A common synthetic strategy involves the reaction of 1,5-diaryl-4-pentyne-1,3-diones with thiosemicarbazide, followed by further chemical transformations. oup.com The resulting pyrazolopyrimidinethiones can be oxidized to the corresponding pyrazolopyrimidinones. oup.com
More broadly, the synthesis of pyrazolo[1,5-a]pyrimidines is a well-established area of research. nih.govresearchgate.netresearchgate.net Traditional methods often rely on the condensation of 3(5)-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents. acs.org More recent approaches include three-component reactions, microwave-assisted synthesis, and palladium-catalyzed cross-coupling reactions. nih.gov A one-step synthesis of diversely substituted pyrazolo[1,5-a]pyrimidines from saturated ketones and 3-aminopyrazoles has also been reported, which proceeds via an in situ formation of α,β-unsaturated ketones followed by a [3+3] annulation. acs.org These methods provide access to a wide range of functionalized pyrazolo[1,5-a]pyrimidine (B1248293) derivatives with potential applications in medicinal chemistry. nih.gov
Post-Synthetic Functionalization and Derivatization of the Pyrazolidinone Core
Once the pyrazolidinone scaffold is in place, a wide range of post-synthetic modifications can be employed to tailor its chemical and physical properties. These modifications can be broadly categorized into reactions occurring at the nitrogen atoms and those on the carbon backbone of the ring. Such functionalizations are critical for developing analogues with specific characteristics and for their application in various fields, including their use as intermediates in the synthesis of more complex molecules. arkat-usa.orgnih.gov
Regioselective Modifications at Nitrogen Atoms (N1 and N2)
The pyrazolidin-3-one ring possesses two distinct nitrogen atoms, N1 and N2, which exhibit different reactivity profiles, allowing for regioselective functionalization. The N1 atom is generally more basic and nucleophilic compared to the N2 atom, which is part of the cyclic hydrazide functionality. arkat-usa.orgresearchgate.net This inherent difference in reactivity is the cornerstone of selective modifications at these positions.
Alkylation, acylation, and arylation reactions can be directed to either nitrogen atom by carefully selecting the reaction conditions, protecting groups, and the nature of the electrophile. For instance, direct alkylation often occurs preferentially at the more nucleophilic N1 position. arkat-usa.org To achieve functionalization at the N2 position, the N1 position can be temporarily blocked with a suitable protecting group, which can be later removed to allow for further derivatization.
Recent research has demonstrated sophisticated catalytic systems that can control the regioselectivity of reactions involving the pyrazolidinone core. For example, catalyst-controlled C–H functionalization and divergent reactions have been developed to construct diverse heterocyclic scaffolds from pyrazolidinone starting materials, highlighting the level of control that can be achieved over the reactivity of the nitrogen atoms. rsc.orgacs.org These methods often involve transition metal catalysts, such as rhodium, which can selectively activate specific bonds within the molecule. nih.gov
The table below summarizes examples of regioselective functionalization at the N1 and N2 positions of the pyrazolidinone core.
| Reagent/Catalyst | Position of Functionalization | Type of Reaction | Reference |
| Alkyl Halides | N1 | Alkylation | arkat-usa.org |
| Aldehydes/Ketones | N1 | Reductive Alkylation | arkat-usa.org |
| Rh(III) catalyst | N1 (and C-H activation) | Annulation | nih.gov |
| Base-mediated | N1 (intramolecular) | Cyclization | nih.gov |
Stereoselective Introduction of Substituents on the Carbon Skeleton
The introduction of substituents onto the carbon backbone of the pyrazolidinone ring in a stereocontrolled manner is a significant area of research, particularly for the synthesis of chiral molecules. The stereochemistry of these substituents can have a profound impact on the biological activity and physical properties of the resulting compounds.
One established strategy involves the use of chiral starting materials. For example, the cyclization of optically active allenylhydrazines with organic halides in the presence of a chiral palladium catalyst can lead to the highly stereoselective synthesis of optically active pyrazolidines. csic.es The choice of the chiral ligand is crucial for achieving high levels of enantiopurity and diastereoselectivity.
Furthermore, chiral polysubstituted 3-pyrazolidinones themselves can serve as valuable chiral auxiliaries. arkat-usa.org In this approach, the pyrazolidinone scaffold is temporarily attached to a prochiral molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been established, the chiral auxiliary can be cleaved and potentially recycled. Chiral pyrazolidinone templates have been successfully employed in enantioselective reactions such as Diels-Alder cycloadditions. arkat-usa.orgnih.gov
The development of catalytic asymmetric methods represents another powerful tool for the stereoselective functionalization of the pyrazolidinone carbon skeleton. These methods utilize a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. While specific examples for the direct asymmetric functionalization of the 3-oxopyrazolidinone carbon skeleton are an area of ongoing research, the principles of organocatalysis and transition-metal catalysis are broadly applicable.
The following table provides examples of strategies for the stereoselective introduction of substituents.
| Strategy | Key Feature | Example Application | Reference |
| Chiral Starting Materials | Use of optically active precursors | Synthesis of optically active pyrazolidines from allenylhydrazines | csic.es |
| Chiral Auxiliaries | Temporary incorporation of a chiral pyrazolidinone | Enantioselective Diels-Alder reactions | arkat-usa.org |
| Organocatalysis | Use of small chiral organic molecules as catalysts | Asymmetric cycloadditions and alkylations | nih.gov |
Chemical Reactivity and Transformation Mechanisms of 3 Oxopyrazolidin 1 Ium Chloride Systems
Ring Transformations and Rearrangement Processes
The 3-oxopyrazolidin-1-ium chloride skeleton is susceptible to various ring transformations and rearrangement processes. These reactions are often triggered by the inherent strain of the five-membered ring and the presence of functional groups that can facilitate ring-opening or skeletal reorganization. For instance, under specific conditions, the pyrazolidinone ring can undergo cleavage and rearrangement to form different heterocyclic systems. These transformations can be influenced by factors such as the nature of substituents on the ring, the reaction conditions employed (e.g., temperature, catalysts), and the presence of external reagents.
Detailed research has shown that these rearrangements can lead to the formation of novel heterocyclic structures, which may possess interesting biological activities. The precise nature of the products formed depends on the specific reaction pathway followed, which can be elucidated through careful mechanistic studies.
Reactions Involving Pyrazolidinium Ylides and Azomethine Imines
A significant aspect of the chemistry of this compound involves its role as a precursor to highly reactive intermediates, namely pyrazolidinium ylides and azomethine imines. rsc.org These 1,3-dipolar species are typically generated in situ and are key to a wide array of synthetic transformations. rsc.org Azomethine imines derived from pyrazolidin-3-ones are commonly prepared through the condensation of the pyrazolidinone with carbonyl compounds, a reaction often catalyzed by acids like trifluoroacetic acid. rsc.org
1,3-Dipolar Cycloaddition Reactions with Diverse Dipolarophiles
Pyrazolidinium ylides, which are classified as azomethine ylides, are nitrogen-based 1,3-dipoles. wikipedia.org They readily participate in 1,3-dipolar cycloaddition reactions with a wide variety of dipolarophiles to construct five-membered heterocyclic rings, such as pyrrolidines and pyrrolines. wikipedia.orgacs.orgacs.org These cycloaddition reactions are synthetically powerful as they can create up to four new stereocenters in a single, atom-economical step. nih.gov
The versatility of this reaction is demonstrated by the range of dipolarophiles that can be employed, including alkenes, alkynes, and carbonyl compounds. acs.orgacs.orgnih.govnih.gov For instance, the reaction of pyrazolidinium ylides with acetylenic esters can lead to the formation of bicyclic pyrazolidinones, which have shown potential as antibacterial agents. acs.org The regioselectivity of these cycloadditions, particularly with unsymmetrical dipolarophiles, can be influenced by steric and electronic factors of both the ylide and the dipolarophile. wikipedia.orgresearchgate.net
The generation of azomethine ylides from sources like the ring-opening of aziridines or the condensation of aldehydes with amines has been extensively studied. nih.govpsu.edu These ylides, once formed, can be trapped in situ with various dipolarophiles. acs.org The reaction is generally considered a concerted process, proceeding through a six-electron, suprafacial addition with respect to both the dipole and the dipolarophile. wikipedia.org However, depending on the specific reactants, stepwise mechanisms involving diradical or zwitterionic intermediates are also possible. wikipedia.org
| Dipole | Dipolarophile | Product | Reference |
| Pyrazolidinium Ylide | Acetylenic Esters | Bicyclic Pyrazolidinone | acs.org |
| Azomethine Ylide | Alkenes | Pyrrolidine (B122466) | wikipedia.org |
| Azomethine Ylide | N-Arylmaleimides | Diastereoisomeric Cycloadducts | researchgate.net |
| Pyridinium Ylide | Isatin-3-imines | Spirocyclic Imidazo[1,2-a]pyridine | researchgate.net |
Nucleophilic Reactivity and Electrophilic Activation of Ring Atoms
The pyrazolidinone ring system possesses both nucleophilic and electrophilic centers, allowing for a range of reactions. The nitrogen atoms, particularly after deprotonation, can act as nucleophiles, attacking various electrophiles. libretexts.org Conversely, the carbonyl carbon is an electrophilic site and is susceptible to attack by nucleophiles. youtube.com
Activation of the ring atoms can be achieved through various means. For example, N-acylation can enhance the electrophilicity of the carbonyl group, making it more reactive towards nucleophilic attack. Similarly, the generation of the pyrazolidinium ylide introduces a carbanionic center, which is highly nucleophilic. wikipedia.org
The interplay between nucleophiles and electrophiles is fundamental to many of the transformations involving the this compound system. libretexts.orgyoutube.com For example, the initial step in the formation of azomethine imines often involves the nucleophilic attack of a hydrazine (B178648) derivative on a carbonyl compound. researchgate.net
Oxidative and Reductive Manipulations of the Pyrazolidinone Moiety
The pyrazolidinone moiety can undergo both oxidation and reduction reactions, which are fundamental transformations in organic chemistry involving the transfer of electrons. pharmdguru.comyoutube.com These reactions alter the oxidation state of the atoms within the ring, leading to new functional groups and potentially different chemical properties. nih.govyoutube.com
Oxidation of the pyrazolidinone ring can lead to the introduction of double bonds or the formation of new carbonyl groups. For instance, one-electron oxidation of pyrazolin-5-one derivatives has been studied using techniques like pulse radiolysis. nih.gov The oxidation potential of these compounds can be influenced by the substituents on the ring. nih.gov
Conversely, reduction of the pyrazolidinone carbonyl group can yield the corresponding alcohol or, under more forcing conditions, lead to the complete removal of the carbonyl oxygen. Catalytic hydrogenation is a common method for such reductions. mdpi.com The choice of reducing agent and reaction conditions determines the extent of reduction. These transformations are valuable for modifying the core structure and accessing a wider range of derivatives.
| Reaction Type | Reagents/Conditions | Product Type | Reference |
| One-electron Oxidation | Pulse radiolysis with Br2 | Radical Cation | nih.gov |
| Reduction | Catalytic Hydrogenation | Hydroxypyrazolidine | mdpi.com |
Mechanistic Investigations of Key Synthetic and Transformative Reactions
Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions, predicting product outcomes, and designing new synthetic strategies. nih.gov
Elucidation of Reaction Pathways and Transition States
Detailed mechanistic studies, often employing computational methods, have been used to elucidate the reaction pathways and transition states of key transformations. nih.gov For example, in 1,3-dipolar cycloaddition reactions, Frontier Molecular Orbital (FMO) theory is often used to predict the regioselectivity and stereoselectivity of the reaction. wikipedia.org These calculations help in understanding the interactions between the highest occupied molecular orbital (HOMO) of the dipole and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile, or vice versa. clockss.org
The study of reaction kinetics and the isolation or trapping of intermediates also provide valuable insights into the reaction mechanism. For instance, the in situ generation and trapping of pyrazolidinium ylides provide strong evidence for their existence as transient intermediates in cycloaddition reactions. acs.org The elucidation of these pathways allows for a more rational approach to the synthesis of complex molecules based on the pyrazolidinone scaffold. mdpi.com
Role of Intermediates in Catalytic Cycles and Selectivity Control
The catalytic applications of systems derived from this compound are critically dependent on the in-situ generation of reactive intermediates. The nature of the catalyst and reaction conditions dictates the type of intermediate formed, which in turn governs the reaction pathway and the selectivity of the transformation. Key intermediates that have been identified and harnessed in catalytic cycles involving the pyrazolidinone core include azomethine imines, iminium ions, and various organometallic species.
Azomethine Imines as Key Dipolar Intermediates
A prevalent strategy in the functionalization of pyrazolidinones involves their oxidation to form azomethine imines. These 1,3-dipolar species are highly versatile intermediates for a range of cycloaddition reactions.
A visible-light-mediated aerobic oxidation of N1-substituted pyrazolidine-3-ones provides a mild and efficient method to generate azomethine imines. mdpi.com In a plausible reaction mechanism, a photocatalyst, such as Eosin Y, upon excitation by visible light, abstracts an electron from the pyrazolidinone to form a nitrogen radical cation. Subsequent deprotonation and further oxidation yield the azomethine imine. This intermediate can then be trapped in situ. For instance, in the presence of a copper catalyst and an alkyne, the azomethine imine can undergo a [3+2] cycloaddition to furnish pyrazolo[1,2-a]pyrazole derivatives in good yields. mdpi.com The catalytic cycle is completed by the regeneration of the photocatalyst by molecular oxygen. mdpi.com The protonation of the azomethine imine has been observed to influence its stability and reactivity. mdpi.com
The generation of azomethine imines can also be achieved under thermal conditions or through other oxidative methods. These intermediates have been utilized in diastereoselective [3+3]-cycloaddition reactions with enoldiazoacetates, catalyzed by rhodium(II) acetate (B1210297), to produce bicyclic pyrazolidinone derivatives. nih.gov The selectivity of this process is influenced by the competition between the desired [3+3] cycloaddition pathway and an N-N bond cleavage of the azomethine imine. nih.gov The diastereoselectivity of the cycloaddition is rationalized by the minimization of steric interactions in the transition state. nih.gov
Iminium Ion Catalysis
Pyrazolidinone derivatives have been successfully employed as organocatalysts in reactions that proceed via iminium ion intermediates. In particular, they have been shown to catalyze Diels-Alder reactions. st-andrews.ac.uk The catalytic cycle is initiated by the condensation of the pyrazolidinone with an α,β-unsaturated aldehyde to form an iminium ion. This activation lowers the LUMO of the dienophile, accelerating the cycloaddition with a diene. Subsequent hydrolysis of the resulting adduct regenerates the catalyst and delivers the product. The catalytic activity is sensitive to the electronic properties of the substituents on the pyrazolidinone ring, with electron-withdrawing groups at the N(2)-position generally leading to enhanced reactivity. st-andrews.ac.uk Furthermore, the use of chiral pyrazolidinones has been demonstrated to impart modest levels of asymmetric induction in these reactions, highlighting a pathway for enantioselective catalysis. st-andrews.ac.uk
Organometallic Intermediates in Divergent Synthesis
The reactivity of pyrazolidinones can be elegantly controlled by the choice of transition metal catalyst, leading to divergent synthetic outcomes from the same starting materials. This is achieved through the formation of distinct organometallic intermediates. For example, the reaction of pyrazolidinones with 3-alkynyl-3-hydroxyisoindolinones can be directed towards different nitrogen-containing heterocycles by switching the catalyst. nih.govrsc.org
Gold Catalysis: In the presence of a gold(I) catalyst, the reaction proceeds through an alkyne hydroamination pathway, leading to the formation of tetrahydropyrimidinones. The proposed mechanism involves the coordination of the alkyne to the gold catalyst, followed by nucleophilic attack of the pyrazolidinone. nih.gov
Rhodium Catalysis: When a rhodium(III) catalyst is used, the reaction is initiated by the C-H activation of the pyrazolidinone, forming a five-membered rhodacycle intermediate. Subsequent insertion of the alkyne and further transformations can lead to different products, such as 3-acylindoles or benzodiazepines, depending on the reaction conditions and the specific rhodium catalyst system employed. nih.govrsc.orgacs.orgresearchgate.net The regioselectivity of the alkyne insertion into the C-Rh bond can be influenced by the solvent and other ligands present. nih.gov
These examples underscore the power of catalyst control in steering a reaction through different mechanistic pathways, each involving unique organometallic intermediates, to achieve selective synthesis of diverse molecular architectures.
Summary of Catalytic Systems and Intermediates
| Catalyst System | Key Intermediate(s) | Transformation | Product(s) |
| Eosin Y / Visible Light / Cu(0) | Nitrogen radical cation, Azomethine imine | Aerobic Oxidation / [3+2] Cycloaddition | Pyrazolo[1,2-a]pyrazoles |
| Rhodium(II) acetate | Metallo-enol carbene, Azomethine imine | [3+3] Cycloaddition | Bicyclic pyrazolidinones |
| Pyrazolidinone (organocatalyst) | Iminium ion | Diels-Alder Reaction | Cyclohexene derivatives |
| Gold(I) chloride | Gold-alkyne complex | Alkyne Hydroamination | Tetrahydropyrimidinones |
| Rhodium(III) complexes | Rhodacycle, Allenyl intermediate | C-H Activation / Annulation | Indoles, Benzodiazepines, Cinnoline-fused pyrazolidinones |
Conformational Analysis and Stereochemical Considerations in 3 Oxopyrazolidin 1 Ium Chloride Systems
Conformational Preferences of the Five-Membered Pyrazolidinone Ring
The five-membered pyrazolidinone ring in 3-oxopyrazolidin-1-ium chloride is not planar. Instead, to alleviate torsional strain, it adopts a puckered conformation. The two principal, low-energy conformations available to such five-membered rings are the envelope (or Cₛ) and twist (or C₂) conformations .
In an envelope conformation , four of the ring atoms are coplanar, while the fifth atom is displaced out of this plane. For the 3-oxopyrazolidin-1-ium ring, this would typically involve one of the carbon atoms at the C4 or C5 position, or one of the nitrogen atoms, being out of the plane formed by the other four atoms.
The twist conformation features two adjacent atoms displaced on opposite sides of the plane formed by the other three atoms. This conformation generally possesses C₂ symmetry. The energy difference between the envelope and twist forms is often small, and the ring can readily interconvert between them through a low-energy process known as pseudorotation.
The specific puckering of the ring can be quantitatively described using Cremer-Pople puckering parameters. nih.govchemrxiv.org These parameters define the degree of puckering and the phase of the pucker, which indicates which atoms are displaced and in which direction. For a five-membered ring, the conformation can be described by two puckering coordinates.
Analogous to the well-studied pyrrolidine (B122466) ring system, the pyrazolidinone ring's pucker can be described as "UP" or "DOWN," depending on the displacement of the atoms relative to a reference plane. researchgate.netnih.govresearchgate.net The presence of the carbonyl group at the 3-position and the positive charge on the N1 nitrogen in the 3-oxopyrazolidin-1-ium cation introduces significant electronic and steric constraints that influence the preferred conformation. For instance, the planarity of the amide bond (O=C3-N2) will favor conformations that minimize steric clashes with substituents on adjacent atoms. Computational studies and X-ray crystallographic data of related pyrazolidinone derivatives are crucial in determining the lowest energy conformation and the energy barriers between different puckered forms. spast.org
Influence of Substituents and Counterions on Molecular Conformation
The conformational equilibrium of the 3-oxopyrazolidin-1-ium ring is sensitive to the nature and position of substituents, as well as the identity of the counterion.
Substituents can exert their influence through both steric and electronic effects. Bulky substituents will tend to occupy pseudo-equatorial positions to minimize steric strain, particularly 1,3-diaxial-like interactions. For example, a large substituent at the C4 or C5 position would likely dictate the puckering of the ring to place it in a less sterically hindered orientation. Electron-withdrawing or electron-donating groups can alter the bond lengths and angles within the ring, thereby influencing the conformational landscape. The energetic cost of different arrangements, such as gauche and anti-interactions between substituents, will also play a role in determining the most stable conformer. libretexts.org
The chloride counterion in this compound is not merely a passive charge-balancing species. It can engage in ion pairing and hydrogen bonding, which can significantly influence the conformation of the cationic ring in both the solid state and in solution. The size, charge density, and hydration enthalpy of the counterion are all critical factors. nih.gov In the solid state, the chloride ion will be positioned to maximize electrostatic interactions and may form hydrogen bonds with any available N-H protons, thereby locking the pyrazolidinonium cation into a specific conformation within the crystal lattice. In solution, the degree of ion pairing will depend on the solvent polarity. In non-polar solvents, tight ion pairs may persist, with the chloride ion influencing the ring's conformation. In polar, protic solvents, the ions will be more dissociated, and the conformation will be more influenced by solvation effects.
Stereochemical Outcomes in Asymmetric Synthetic Methodologies
The inherent chirality and conformational features of the 3-oxopyrazolidin-1-ium system make it an attractive scaffold for use in asymmetric synthesis, either as a chiral auxiliary or as a target for stereoselective reactions.
Chiral Induction Models and Rational Catalyst Design
In asymmetric reactions involving pyrazolidinone derivatives, achieving high levels of stereocontrol relies on the effective transmission of chirality from a catalyst or a chiral auxiliary to the product. This is often rationalized using models of chiral induction.
For instance, in a catalytic asymmetric reaction, a chiral catalyst (either a metal complex with a chiral ligand or an organocatalyst) will form a transient, diastereomeric complex with the pyrazolidinone-containing substrate. nih.govnih.govmdpi.com The catalyst is designed to create a highly ordered and sterically defined environment around the reactive center. This chiral environment will favor one approach of the reacting partner over the other, leading to the preferential formation of one enantiomer or diastereomer.
A common strategy is the use of [3+2] cycloaddition reactions with prochiral pyrazolidinone-derived dipoles. nih.govchim.it The design of the chiral catalyst, often a Lewis acid, is critical. The catalyst coordinates to the pyrazolidinone, fixing its conformation and presenting a chiral pocket that directs the approach of the dipolarophile. The Felkin-Ahn model or other similar models can often be invoked to predict the stereochemical outcome by considering the steric hindrance around the newly forming stereocenters in the transition state. youtube.com The choice of metal and ligand in a chiral catalyst can be fine-tuned to optimize both reactivity and stereoselectivity.
The following table presents data from a study on the asymmetric synthesis of bicyclic pyrazolidinones, illustrating the high levels of enantioselectivity that can be achieved through rational catalyst design.
| Entry | Catalyst | Product | Yield (%) | diastereomeric ratio (dr) | enantiomeric excess (ee, %) | Reference |
|---|---|---|---|---|---|---|
| 1 | Alkaloid 1 | Bicyclic Pyrazolidinone A | 95 | 10:1 | 98 | nih.gov |
| 2 | Alkaloid 2 | Bicyclic Pyrazolidinone B | 88 | 15:1 | 96 | nih.gov |
| 3 | Alkaloid 1 | Bicyclic Pyrazolidinone C | 92 | >20:1 | 99 | nih.gov |
Diastereomeric and Enantiomeric Purity Analysis
The successful development of any asymmetric synthesis requires reliable methods to determine the diastereomeric and enantiomeric purity of the products. Several analytical techniques are routinely employed for this purpose.
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is one of the most powerful and widely used methods for separating and quantifying enantiomers. The CSP creates a chiral environment where the two enantiomers interact diastereomerically, leading to different retention times. By comparing the peak areas of the two enantiomers, the enantiomeric excess (ee) can be accurately calculated. irb.hr For the analysis of diastereomers, standard (achiral) HPLC is often sufficient, as diastereomers have different physical properties and can be separated on conventional columns.
Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine enantiomeric purity, typically through the use of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). researchgate.net A CSA forms transient diastereomeric complexes with the enantiomers, which results in separate signals in the NMR spectrum for the two enantiomers. A CDA reacts with the enantiomeric mixture to form a pair of covalently bonded diastereomers, which will have distinct NMR spectra, allowing for quantification.
Gas Chromatography (GC) on a chiral column can also be employed for the separation of volatile enantiomers. nih.gov
The following table shows representative data from the asymmetric synthesis of pyrazolinone-embedded spirooxazolidines, where the diastereomeric ratio and enantiomeric excess were determined using such analytical methods.
| Product | Yield (%) | diastereomeric ratio (dr) | enantiomeric excess (ee, %) | Analytical Method | Reference |
|---|---|---|---|---|---|
| Spirooxazolidine 1 | 85 | 3.3:1 | >99 | HPLC | rsc.org |
| Spirooxazolidine 2 | 78 | 2.5:1 | 98 | HPLC | rsc.org |
| Spirooxazolidine 3 | 90 | 3:1 | 99 | HPLC | rsc.org |
Advanced Spectroscopic and Structural Elucidation Studies of 3 Oxopyrazolidin 1 Ium Chloride
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Architectures
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. For 3-Oxopyrazolidin-1-ium chloride, ¹H and ¹³C NMR spectroscopy would provide critical information about the connectivity and chemical environment of each atom in the molecule.
The ¹³C NMR spectrum would show distinct signals for the three carbon atoms of the pyrazolidinone ring. The carbonyl carbon (C=O) would resonate at a significantly downfield chemical shift, typically in the range of 170-180 ppm. The two methylene (B1212753) carbons would have characteristic shifts in the aliphatic region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C3 (C=O) | - | ~175 |
| C4 (-CH₂-) | ~2.5 - 3.0 | ~30 - 40 |
| C5 (-CH₂-) | ~3.2 - 3.8 | ~40 - 50 |
| N1-H | Variable (broad) | - |
| N2-H | Variable (broad) | - |
Note: These are predicted values based on the analysis of similar structures and may vary depending on the solvent and experimental conditions.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically appearing in the region of 1650-1700 cm⁻¹. For a related compound, (1Z)-1-(4-chlorobenzylidene)-5-(4-methoxyphenyl)-3-oxopyrazolidin-1-ium-2-ide, the C=O stretch was observed at 1676 cm⁻¹ rsc.org. The N-H stretching vibrations would give rise to broad bands in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the methylene groups would be observed around 2850-2960 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While ionic compounds can be challenging to analyze by Raman spectroscopy due to weak signals, the technique can be useful for studying the hydrated forms of chlorides nih.gov. The pyrazolidinone ring itself should exhibit characteristic Raman bands, although they may be of low intensity.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C=O | Stretching | 1650 - 1700 |
| N-H | Stretching | 3200 - 3400 (broad) |
| C-H (methylene) | Stretching | 2850 - 2960 |
Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathway Elucidation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula.
For this compound, the positive ion mass spectrum would be expected to show a prominent peak corresponding to the 3-oxopyrazolidin-1-ium cation [C₃H₇N₂O]⁺. The fragmentation of this cation would likely involve the loss of small neutral molecules such as CO, N₂H₂, or ethylene, leading to characteristic fragment ions that can help to confirm the structure of the pyrazolidinone ring.
Single-Crystal X-ray Diffraction for Absolute Configuration and Solid-State Structure Determination
Furthermore, this technique would reveal the nature of the intermolecular interactions, such as hydrogen bonding between the N-H groups of the cation and the chloride anion, which govern the crystal packing google.com. Numerous crystal structures of substituted pyrazolidinone derivatives have been reported, demonstrating the utility of this method for this class of compounds rsc.orgorganicchemistrydata.orgnist.gov.
Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) for Chiral Analysis
Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are chiroptical spectroscopic techniques that are exquisitely sensitive to the stereochemistry of chiral molecules nist.govthermofisher.comresearchgate.netwikipedia.org. CD spectroscopy measures the differential absorption of left and right circularly polarized light in the ultraviolet-visible region, while VCD measures this difference in the infrared region wikipedia.org.
The parent compound, this compound, is achiral and therefore would not exhibit a CD or VCD spectrum. However, if a chiral center is introduced into the molecule, for example, by substitution at one of the carbon or nitrogen atoms with a chiral group, the resulting enantiomers would have mirror-image CD and VCD spectra.
These techniques are powerful for determining the absolute configuration of chiral molecules by comparing the experimental spectra with those predicted from quantum chemical calculations wikipedia.org. For chiral derivatives of 3-oxopyrazolidinone, VCD would be particularly useful as it can probe the stereochemistry around multiple chiral centers and provide detailed conformational information in solution nist.govthermofisher.com.
Computational Chemistry and Theoretical Investigations of 3 Oxopyrazolidin 1 Ium Chloride
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 3-Oxopyrazolidin-1-ium chloride. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to study the geometries and energies of heterocyclic compounds. bohrium.comresearchgate.net For a molecule like this compound, DFT calculations, often using functionals like B3LYP or M06-2X with a suitable basis set (e.g., 6-311+G(d,p)), would be employed to fully optimize the molecular geometry. nih.govmdpi.com This process finds the lowest energy arrangement of the atoms, providing key structural parameters.
These calculations would likely reveal the five-membered pyrazolidinone ring adopting a non-planar "envelope" or "twist" conformation to minimize ring strain. The precise bond lengths, bond angles, and dihedral angles defining this structure would be determined. The presence of the cationic charge on the N1 nitrogen and the chloride counter-ion would significantly influence the geometry and electronic distribution compared to a neutral pyrazolidinone molecule. DFT is also used to calculate the energies of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scielo.br The energy gap between HOMO and LUMO is a critical indicator of the molecule's kinetic stability and reactivity. scielo.br A smaller gap generally suggests higher reactivity.
Table 1: Representative Predicted Structural Parameters for 3-Oxopyrazolidin-1-ium Cation from DFT Calculations
| Parameter | Predicted Value |
| Bond Length C3=O (Å) | ~1.22 |
| Bond Length N1-N2 (Å) | ~1.45 |
| Bond Length N1-C5 (Å) | ~1.48 |
| Bond Angle C5-N1-N2 (°) | ~112 |
| Ring Puckering Amplitude (Q) | Variable, depends on conformation |
Note: These values are illustrative and based on typical parameters for similar heterocyclic structures calculated with DFT methods. Actual values would require specific calculations for this compound.
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. rsc.orgaps.org While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (e.g., CCSD(T)) theory provide higher accuracy for energetic calculations. These "gold standard" methods are often used to benchmark the results obtained from more economical DFT functionals. youtube.com
Computational Modeling of Reaction Mechanisms
Computational modeling is an invaluable tool for elucidating the step-by-step pathways of chemical reactions, providing insights into intermediates and energy barriers that can be difficult to observe experimentally.
To understand how this compound might be synthesized or how it participates in further reactions, computational chemists map the entire reaction pathway. This involves identifying and characterizing all stationary points on the potential energy surface, including reactants, products, and intermediates. Crucially, it also involves locating the transition state (TS) for each step—the highest energy point along the reaction coordinate.
For instance, in a hypothetical synthesis involving the cyclization of a precursor, DFT calculations would be used to model the geometry of the transition state. researchgate.net Frequency calculations are then performed to confirm that the structure is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. By mapping the "Intrinsic Reaction Coordinate" (IRC), a path connecting the transition state to the reactant and product, the entire transformation can be visualized.
Once the energies of the reactants, transition states, and products are known, key kinetic and thermodynamic parameters can be calculated. The activation energy (Ea) of a reaction, which determines its rate, is the energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction.
Table 2: Illustrative Thermodynamic Data for a Hypothetical Reaction Step
| Parameter | Description | Representative Value (kcal/mol) |
| E_reactant | Energy of Reactant State | 0.0 (Reference) |
| E_TS | Energy of Transition State | +21.0 |
| E_product | Energy of Product State | -15.5 |
| E_a | Activation Energy (E_TS - E_reactant) | +21.0 |
| ΔE_rxn | Reaction Energy (E_product - E_reactant) | -15.5 |
Note: These values are hypothetical and serve to illustrate the type of data generated from computational analysis of a reaction pathway.
Conformational Analysis Using Molecular Mechanics and Dynamics Simulations
While quantum mechanical methods are highly accurate, they are computationally intensive. For studying the large-scale conformational changes and dynamics of molecules, especially in a solvent environment, molecular mechanics (MM) and molecular dynamics (MD) simulations are more suitable. figshare.com
Molecular mechanics employs a classical, force-field-based approach where atoms are treated as balls and bonds as springs. This allows for the rapid calculation of energies for different molecular conformations. nih.gov For this compound, MM could be used to quickly screen potential ring puckering conformations and the orientation of substituents to identify low-energy structures. nih.govresearchgate.net
Molecular dynamics (MD) simulations build upon this by solving Newton's equations of motion for the system over time, providing a movie-like trajectory of the molecule's behavior. nih.govresearchgate.net An MD simulation of this compound in a solvent like water would reveal how the molecule moves, flexes, and interacts with its environment. jchemlett.comnih.gov This is crucial for understanding its solvation properties and how the chloride ion might associate with or dissociate from the cation in solution. The simulation can reveal the stability of different conformations over time and the energy barriers for converting between them. figshare.com
Prediction of Spectroscopic Parameters
Computational chemistry serves as a powerful tool for predicting the spectroscopic signatures of molecules, which is invaluable for their identification and characterization. Techniques such as Density Functional Theory (DFT) are commonly employed to simulate various types of spectra. nih.goveurasianjournals.com For this compound, these predictions would be crucial in complementing and guiding experimental analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry. For pyrazolidinone derivatives, the chemical shifts are sensitive to the substituents on the ring and the electronic environment. nih.gov For instance, in a series of 1-phenyl-3-pyrazolidinones, the ¹³C NMR chemical shift of the phenyl carbon attached to the nitrogen was found to correlate with the inhibitor potency for 5-lipoxygenase, highlighting the electronic effects captured by this parameter. nih.gov A hypothetical table of predicted NMR chemical shifts for this compound, based on data from analogous structures, is presented below.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Oxopyrazolidin-1-ium Cation
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C3 | - | ~170 |
| C4 | ~2.5 - 3.0 | ~35 - 40 |
| C5 | ~3.5 - 4.0 | ~50 - 55 |
| N1-H | ~9.0 - 10.0 | - |
| N2-H | ~7.0 - 8.0 | - |
Note: These are estimated values based on computational studies of similar pyrazolidinone structures and are for illustrative purposes.
Infrared (IR) Spectroscopy: Theoretical IR spectra are simulated by calculating the vibrational frequencies of the molecule. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms. For this compound, key vibrational modes would include the C=O stretch of the carbonyl group, N-H stretching and bending, and C-H stretching of the methylene (B1212753) groups. biorxiv.orgyoutube.comyoutube.com Computational studies on related pyrazolone (B3327878) derivatives have utilized DFT to assign vibrational modes and have shown good agreement with experimental data. sci-hub.se
Table 2: Predicted Key Vibrational Frequencies for 3-Oxopyrazolidin-1-ium Cation
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| N-H Stretch | 3200 - 3400 |
| C-H Stretch | 2900 - 3100 |
| C=O Stretch | 1680 - 1720 |
| N-H Bend | 1550 - 1650 |
| C-N Stretch | 1200 - 1300 |
Note: These are estimated values based on computational studies of similar pyrazolidinone structures and are for illustrative purposes.
Investigation of Solvent Effects and Intermolecular Interactions
The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent and interactions with other molecules. Computational models are employed to simulate these effects, providing insights into the stability and reactivity of the compound in different media.
Solvent Effects: The presence of a solvent can alter the geometry, electronic structure, and spectroscopic properties of a solute. Implicit solvent models, such as the Polarizable Continuum Model (PCM), are often used in computational studies to simulate the bulk effect of a solvent. eurjchem.com For a charged species like this compound, polar solvents would be expected to stabilize the ionic form. Studies on other heterocyclic compounds have shown that solvent polarity can influence reaction rates and equilibria. nih.gov For instance, the rate of photooxygenation of dihydropyrazine (B8608421) derivatives was found to be highly dependent on the solvent. nih.gov
Table 3: Predicted Effect of Solvent on Key Properties of 3-Oxopyrazolidin-1-ium Cation
| Property | Gas Phase (Predicted) | Polar Solvent (e.g., Water) (Predicted) |
| Dipole Moment | Lower | Higher |
| C=O Stretching Frequency | Higher | Lower (due to H-bonding) |
| N-H Stretching Frequency | Higher | Lower (due to H-bonding) |
| Relative Stability | Less Stable | More Stable |
Note: The trends presented are based on general principles of solvent effects on polar and charged molecules and are for illustrative purposes.
Intermolecular Interactions: In the solid state and in solution, this compound will engage in various intermolecular interactions, primarily hydrogen bonding and ion-pairing. The N-H groups of the cation are strong hydrogen bond donors, and the carbonyl oxygen is a hydrogen bond acceptor. The chloride anion will interact electrostatically with the positively charged pyrazolidinium ring. Computational methods can be used to model these interactions, for example, by studying dimers or larger clusters of the molecule. nih.gov Analysis of these interactions is crucial for understanding the crystal packing in the solid state and the behavior in solution. nih.gov A review on pyrazolidines highlights the importance of such interactions in determining the structure and reactivity of these heterocycles. csic.es
Applications in Organic Synthesis and Medicinal Chemistry Research
Role as Building Blocks for the Construction of Complex Organic Molecules
The 3-oxopyrazolidinone core serves as a valuable building block in the synthesis of more complex molecular architectures. While direct applications of 3-oxopyrazolidin-1-ium chloride are not extensively documented, the broader class of 3-oxopyrazolidinone derivatives is utilized in multicomponent reactions and as a scaffold for further chemical elaboration. beilstein-journals.orgresearchgate.netnih.gov The reactivity of the ring system allows for the introduction of various functional groups, enabling the construction of diverse and complex molecules.
For instance, the use of tetrazole aldehydes as building blocks in Passerini and Ugi multicomponent reactions showcases a strategy that can be conceptually applied to other heterocyclic aldehydes, including those derived from a 3-oxopyrazolidinone core. beilstein-journals.orgresearchgate.netnih.gov This approach facilitates the rapid generation of molecular diversity from simple and readily available starting materials. The ability to functionalize the pyrazolidinone ring at multiple positions makes it an attractive starting point for the synthesis of intricate molecular frameworks with potential applications in materials science and drug discovery.
Table 1: Examples of Complex Molecules Synthesized Using Heterocyclic Building Blocks
| Building Block Class | Reaction Type | Resulting Complex Molecule | Reference |
| Tetrazole Aldehydes | Passerini & Ugi Reactions | Diverse Tetrazole-Based Scaffolds | beilstein-journals.orgresearchgate.netnih.gov |
| Squaric Acid Monoamides | Amide Coupling | Novel Drug Candidates | thieme.de |
| Azido and Alkyne Peptoids | Click Cyclization | Cyclic Peptide-Peptoid Hybrids | nih.gov |
Development of Peptide Mimetics and Bioisosteric Analogues
The 3-oxopyrazolidinone scaffold holds potential for the development of peptide mimetics and bioisosteric analogues, although specific examples directly employing this compound are not prevalent in the literature. The rigidified cyclic structure of the pyrazolidinone ring can be used to mimic peptide bond conformations and to project side-chain functionalities in a defined spatial orientation. This is a key strategy in the design of peptidomimetics to improve properties such as metabolic stability and oral bioavailability.
The concept of bioisosterism, where one functional group is replaced by another with similar physical and chemical properties, is a cornerstone of medicinal chemistry. The 3-oxopyrazolidinone moiety can be considered a bioisostere for various peptide fragments or other functional groups in bioactive molecules. For example, squaric acid monoamides have been explored as bioisosteres of carboxylic acids, a common functional group in peptides and other drug molecules. thieme.de Similarly, the 3-oxopyrazolidinone core could be investigated as a surrogate for dipeptide units or as a scaffold to constrain peptide backbones.
Scaffolds for the Design and Synthesis of Novel Pharmacological Probes
The 3-oxopyrazolidinone skeleton is a valuable scaffold for the design and synthesis of novel pharmacological probes. These probes are essential tools for studying biological systems, validating drug targets, and elucidating the mechanisms of action of therapeutic agents. nih.gov The ability to readily modify the 3-oxopyrazolidinone core allows for the systematic exploration of structure-activity relationships and the optimization of ligand binding to biological targets such as G-protein coupled receptors (GPCRs). nih.gov
Fluorescently labeled ligands are powerful probes in drug discovery, enabling the real-time visualization of receptor dynamics and ligand-receptor interactions. nih.gov While specific fluorescent probes based on this compound have not been detailed, the pyrazolidinone scaffold is amenable to the attachment of fluorophores, making it a promising platform for the development of such tools. The design of these probes is challenging, requiring a balance between maintaining high affinity for the target and incorporating a fluorescent reporter without compromising biological activity.
Precursors for Diverse Heterocyclic Systems
One of the most significant applications of the 3-oxopyrazolidin-1-ium core is its role as a precursor to a variety of other heterocyclic systems. Specifically, the in-situ generation of 3-oxopyrazolidin-1-ium ylides (azomethine ylides) from 3-oxopyrazolidin-1-ium salts provides a reactive intermediate for 1,3-dipolar cycloaddition reactions. nih.govnih.gov These reactions are a powerful method for the construction of five-membered rings. youtube.comslideshare.netnumberanalytics.com
The 1,3-dipolar cycloaddition of these ylides with various dipolarophiles, such as alkenes, alkynes, and carbonyl compounds, leads to the formation of a wide range of fused and spirocyclic heterocyclic systems. nih.govnih.gov This strategy offers a convergent and stereocontrolled route to complex molecular architectures that would be challenging to access through other synthetic methods. The versatility of the 1,3-dipolar cycloaddition reaction allows for the generation of a diverse library of heterocyclic compounds from a common 3-oxopyrazolidin-1-ium precursor.
Table 2: Heterocyclic Systems Derived from 1,3-Dipolar Cycloadditions of Azomethine Ylides
| Azomethine Ylide Source | Dipolarophile | Resulting Heterocycle | Reference |
| Aziridines | Carbonyl Compounds | Oxazolidines | nih.govnih.gov |
| Various Precursors | Alkenes | Pyrrolidines | numberanalytics.com |
| Various Precursors | Alkynes | Dihydropyrroles | numberanalytics.com |
Contribution to Innovation in Catalytic Asymmetric Synthesis
The 3-oxopyrazolidinone scaffold has the potential to contribute to innovations in catalytic asymmetric synthesis, particularly through the development of novel chiral ligands. While direct applications of this compound as a catalyst are not established, the incorporation of the pyrazolidinone core into chiral ligand frameworks is a promising area of research. Chiral pyrazolidine (B1218672) derivatives have been successfully employed in enantioselective transformations. nih.govscispace.comdntb.gov.ua
For example, gold(I)-catalyzed enantioselective hydroamination and hydroalkoxylation of allenes using chiral ligands can produce chiral pyrazolidines and other heterocycles with high enantioselectivity. nih.govscispace.com Furthermore, the asymmetric synthesis of chiral pyrazolo[3,4-b]pyridin-6-ones has been achieved with excellent enantioselectivities using N-heterocyclic carbene catalysis. rsc.org The development of chiral ligands based on the 3-oxopyrazolidinone skeleton could provide new tools for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds for various applications.
Table 3: Examples of Asymmetric Synthesis Utilizing Pyrazolidine Derivatives
| Reaction Type | Catalyst/Ligand | Product Class | Enantioselectivity (ee) | Reference |
| Gold(I)-Catalyzed Hydroamination of Allenes | Chiral Gold(I) Complex | Chiral Pyrazolidines | Up to 97% | nih.govscispace.com |
| N-Heterocyclic Carbene-Catalyzed Annulation | Chiral NHC | Chiral Pyrazolo[3,4-b]pyridin-6-ones | Excellent | rsc.org |
| Asymmetric Michael Addition | Squaramide Organocatalyst | Chiral Pyrazolones | Up to 99% | dntb.gov.ua |
Future Directions and Emerging Research Avenues for 3 Oxopyrazolidin 1 Ium Chloride Chemistry
Development of Sustainable and Environmentally Benign Synthetic Strategies
The future of chemical synthesis is intrinsically linked to the principles of green chemistry. For 3-Oxopyrazolidin-1-ium chloride and related pyrazolidinones, a primary focus will be the development of more sustainable and environmentally friendly synthetic methods to replace traditional protocols that often rely on harsh reagents and solvents.
Key areas of development include:
Visible-Light Photoredox Catalysis: Recent advancements have demonstrated the use of visible light to promote the synthesis of pyrazolidinones. rsc.orgrsc.org An additive-free protocol using blue light has been developed for a radical-mediated cascade reaction, offering high efficiency and mild reaction conditions at room temperature. rsc.org This metal-free approach is highly attractive for its reduced environmental impact. rsc.org
Alternative Solvents and Catalysts: The use of ionic liquids as catalysts or solvents presents a promising green alternative for the synthesis of pyrazolidinone-fused heterocycles. researchgate.net Research into biodegradable solvents and reusable catalysts will be crucial in minimizing the environmental footprint of pyrazolidinone synthesis.
Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product are highly desirable. Cascade reactions, where multiple bond-forming events occur in a single operation, are particularly effective in this regard. researchgate.net For instance, cascade Michael/intramolecular transamidation reactions have been employed to synthesize pyrazolidin-3-one (B1205042) derivatives. researchgate.net
| Synthetic Strategy | Key Advantages | Representative Example |
| Visible-Light Photocatalysis | Mild conditions, high efficiency, metal-free, use of renewable energy source. | Cascade synthesis of N-(β-amino)pyrazolidin-3-ones from N-aryl glycine (B1666218) and azomethine imines using blue light. rsc.org |
| Ionic Liquids | Low volatility, thermal stability, potential for recyclability, can act as both solvent and catalyst. | Use in the synthesis of pyrazolidinone-fused cinnolines. researchgate.net |
| Cascade Reactions | High atom and step economy, reduced waste, operational simplicity. | Rh(III)-catalyzed cascade reaction of 1-phenylpyrazolidinones with oxadiazolones to form fused benzotriazines. acs.org |
Exploration of Underexplored Reactivity and Novel Transformations
While the fundamental reactivity of the pyrazolidinone core is established, there remains significant potential to uncover novel transformations and expand its synthetic utility. The this compound, with its charged nature, may exhibit unique reactivity profiles ripe for exploration.
Future research will likely focus on:
C-H Functionalization: Direct functionalization of carbon-hydrogen bonds is a powerful tool for molecular editing. Catalyst-controlled C-H transformation of pyrazolidinones with 1,3-diynes has been shown to selectively produce functionalized bisindoles and indoles. acs.org Further exploration of C-H activation at various positions of the pyrazolidinone ring will open new avenues for diversification.
Asymmetric Catalysis: The development of enantioselective methods for the synthesis of chiral pyrazolidinones is of paramount importance, particularly for applications in medicinal chemistry. Asymmetric cycloaddition reactions of azomethine imines have been a successful strategy for producing chiral bicyclic pyrazolidinones. researchgate.net
Ring-Opening and Ring-Transformation Reactions: Investigating the controlled cleavage and rearrangement of the pyrazolidinone ring can lead to the synthesis of novel acyclic and heterocyclic structures. For example, a "ring switching" transformation of 5,6-dihydro-2H-pyran-2-one with hydrazine (B178648) hydrate (B1144303) yields a 5-(2-hydroxyethyl)pyrazolidin-3-one. researchgate.net
Integration with Flow Chemistry and Automated Synthesis Platforms
To accelerate the discovery and optimization of pyrazolidinone-based compounds, the integration of modern synthesis technologies is essential. Flow chemistry and automated synthesis offer significant advantages over traditional batch processing. youtube.com
Key benefits and research directions include:
Enhanced Safety and Scalability: Flow reactors allow for better control over reaction parameters such as temperature and pressure, enabling the safe use of hazardous reagents and the handling of highly exothermic reactions. youtube.com This technology also facilitates seamless scaling from milligram to gram quantities without extensive re-optimization. youtube.com
Rapid Library Generation: Automated platforms, coupled with flow chemistry, can be used to generate large libraries of pyrazolidinone analogs in a serial fashion. youtube.com This high-throughput approach is invaluable for structure-activity relationship (SAR) studies in drug discovery. nih.gov
Telescoped and Multistep Synthesis: Flow chemistry enables the "telescoping" of multiple reaction steps into a continuous sequence, eliminating the need for isolation and purification of intermediates. mit.edu This significantly reduces reaction times and waste generation. mdpi.com A continuous-flow synthesis of pyrazoles has been developed with residence times as short as 16 minutes, a significant improvement over the 9 hours required in batch. mdpi.com
| Technology | Advantages for Pyrazolidinone Synthesis |
| Flow Chemistry | Improved safety, precise control of reaction parameters, enhanced scalability, reduced reaction times. youtube.commdpi.com |
| Automated Synthesis | High-throughput library generation, efficient exploration of chemical space, reduced manual labor. youtube.comrsc.org |
| Telescoped Synthesis | Elimination of intermediate workup and purification, increased efficiency, reduced waste. mit.edu |
Advanced Computational Design and High-Throughput Screening in Discovery Research
In silico methods are becoming indispensable tools in modern chemical research. The application of computational design and high-throughput screening (HTS) will undoubtedly accelerate the discovery of novel this compound derivatives with desired properties.
Future efforts will involve:
Pharmacophore Modeling and Virtual Screening: Computational models can be used to identify the key structural features required for a specific biological activity. mdpi.com These models can then be used to virtually screen large compound libraries to identify potential hits, which can then be synthesized and tested. nih.gov
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to predict the biological activity of novel pyrazolidinone derivatives based on their three-dimensional structure. mdpi.com This allows for the rational design of more potent and selective compounds.
High-Throughput Screening (HTS): The screening of large and diverse compound libraries is a cornerstone of modern drug discovery. nih.gov HTS assays can be developed to rapidly identify pyrazolidinone derivatives with interesting biological or material properties. mdpi.comku.edu
Expansion into Chemical Biology and Material Science Tool Development
The unique structural and chemical properties of the pyrazolidinone scaffold make it an attractive candidate for applications beyond traditional medicinal chemistry. The development of this compound-based tools for chemical biology and material science is a promising and largely unexplored research avenue.
Potential areas of expansion include:
Chemical Probes: Pyrazolidinone derivatives can be functionalized with reporter groups (e.g., fluorophores, biotin) to create chemical probes for studying biological processes. The development of pyrazolidinone-based probes could aid in target identification and validation.
Bioisosteric Scaffolds: The pyrazolidinone ring can serve as a bioisostere for other important structural motifs in biologically active molecules. For example, they have been considered as 'aza-deoxa' analogues of cycloserine. researchgate.net
Novel Polymers and Materials: The incorporation of the pyrazolidinone moiety into polymer backbones or as pendant groups could lead to the development of new materials with unique thermal, optical, or mechanical properties. Their inherent polarity and hydrogen bonding capabilities could be exploited in the design of functional polymers.
Q & A
Q. Methodological Answer :
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation in ethanol/water (1:1). Use SHELXL for refinement, applying restraints for disordered chloride ions and hydrogen-bonded networks .
- Validate using the Cambridge Structural Database (CSD) to compare bond lengths (e.g., C=O: ~1.22 Å) and angles against known pyrrolidinium derivatives .
Advanced: How can density functional theory (DFT) predict the electronic properties of this compound?
Q. Methodological Answer :
- Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate:
- Compare vibrational frequencies (IR) with experimental data; scale factors (0.961–0.985) adjust for anharmonicity .
Advanced: What experimental and computational strategies resolve contradictions in reactivity data (e.g., nucleophilic substitution vs. oxidation)?
Q. Methodological Answer :
- Kinetic studies : Monitor reactions via -NMR or LC-MS under varying conditions (pH, temperature). For example, acidic conditions favor chloride substitution, while basic conditions promote oxidation .
- DFT-based transition state modeling : Calculate activation energies for competing pathways (e.g., SN2 vs. radical mechanisms). Validate using isotopic labeling () in oxidation products .
Basic: What safety protocols are critical for handling this compound?
Q. Methodological Answer :
- Storage : Desiccate at −20°C under nitrogen to prevent hygroscopic degradation .
- Waste disposal : Neutralize with aqueous sodium bicarbonate before incineration.
- Exposure mitigation : Use glove boxes for anhydrous reactions; chloride release monitored via ion-selective electrodes .
Advanced: How can researchers leverage the Cambridge Structural Database (CSD) to design derivatives of this compound?
Q. Methodological Answer :
- Query CSD for "pyrrolidinium chloride derivatives" to extract:
- Use Mercury software to simulate packing diagrams and predict co-crystallization agents .
Advanced: What strategies validate the proposed reaction mechanisms (e.g., ring-opening) of this compound?
Q. Methodological Answer :
- Isotopic tracing : Synthesize -labeled analogs to track nitrogen migration during ring-opening (analyzed via -NMR).
- Kinetic isotope effects (KIE) : Compare rates of - vs. -labeled substrates; KIE >1 indicates proton transfer in the rate-limiting step .
Basic: How can researchers analyze the stability of this compound under varying pH conditions?
Q. Methodological Answer :
- pH-dependent stability assays :
- Prepare buffered solutions (pH 2–12) and monitor degradation via HPLC at 254 nm.
- Pseudo-first-order kinetics (plot ln[concentration] vs. time) determine degradation rate constants.
- Identify hydrolysis products (e.g., pyrrolidone) via HRMS .
Advanced: How do solvation effects influence the reactivity of this compound in ionic liquids?
Q. Methodological Answer :
- Molecular dynamics (MD) simulations : Use OPLS-AA force fields to model interactions in [EMIM][Cl] ionic liquids.
- Radial distribution functions (RDFs) reveal chloride ion pairing with the pyrrolidinium cation.
- Experimental validation : Measure reaction rates in [BMIM][PF6] vs. [BMIM][Cl]; reduced reactivity in PF6− due to weaker ion pairing .
Advanced: What crystallographic challenges arise in resolving disorder in this compound structures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
